3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole
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Overview
Description
3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the construction of the octahydropyrrolo[3,4-c]pyrrole core, and the final coupling with the indole moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, indole derivatives, and pyrrolo[3,4-c]pyrrole compounds. Examples include:
- 4-cyclopropyl-6-methoxypyrimidin-5-ylboronic acid
- 2-methoxypyridine-5-boronic acid pinacol ester
Uniqueness
What sets 3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole apart is its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindol-3-yl)methanone |
InChI |
InChI=1S/C21H23N5O2/c1-24-13-17(16-5-3-4-6-18(16)24)20(27)25-9-14-11-26(12-15(14)10-25)21-22-8-7-19(23-21)28-2/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
YHSAIDMQNFZQED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CC4CN(CC4C3)C5=NC=CC(=N5)OC |
Origin of Product |
United States |
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